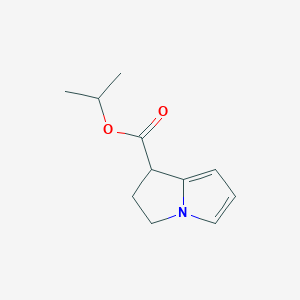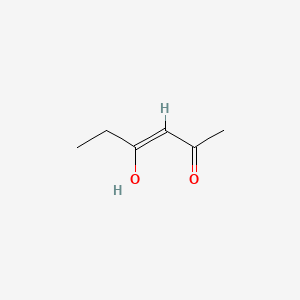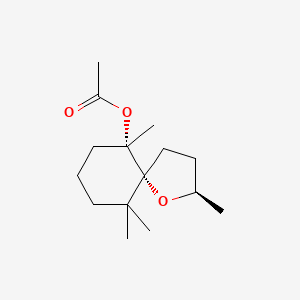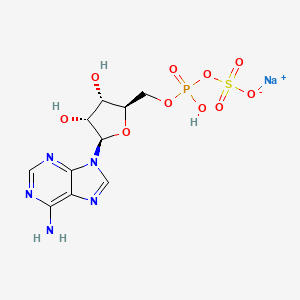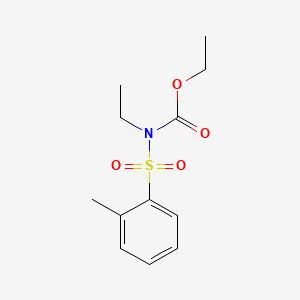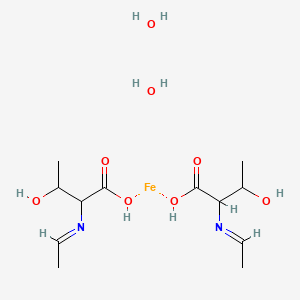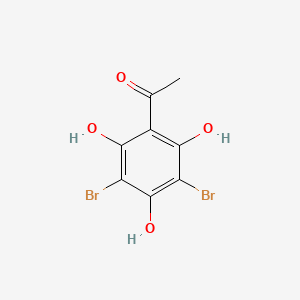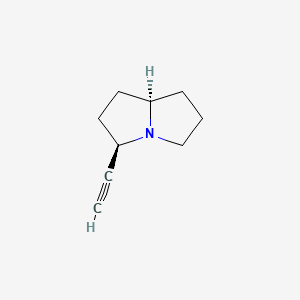
1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) is a chemical compound with a unique structure that includes a pyrrolizine ring system
Métodos De Preparación
The synthesis of 1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) typically involves several steps. The synthetic routes often start with the preparation of the pyrrolizine ring, followed by the introduction of the ethynyl group. Reaction conditions may include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions to produce the compound in larger quantities.
Análisis De Reacciones Químicas
1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Researchers may study its effects on biological systems to understand its potential as a therapeutic agent.
Industry: It can be used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) can be compared with other similar compounds, such as other pyrrolizine derivatives. These comparisons can highlight its unique properties and potential advantages over other compounds. Similar compounds may include:
- Other pyrrolizine derivatives with different substituents.
- Compounds with similar ring structures but different functional groups.
This detailed article provides an overview of 1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H13N |
|---|---|
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
(3R,8R)-3-ethynyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |
InChI |
InChI=1S/C9H13N/c1-2-8-5-6-9-4-3-7-10(8)9/h1,8-9H,3-7H2/t8-,9+/m0/s1 |
Clave InChI |
YNDOCKQZMRIETO-DTWKUNHWSA-N |
SMILES isomérico |
C#C[C@H]1CC[C@@H]2N1CCC2 |
SMILES canónico |
C#CC1CCC2N1CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


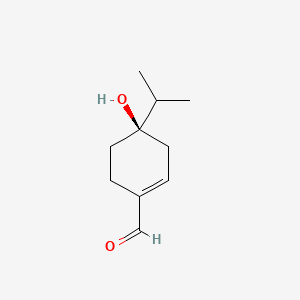
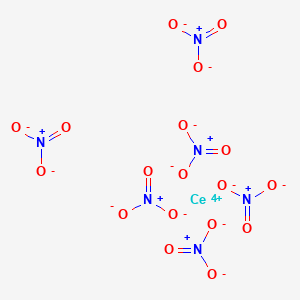
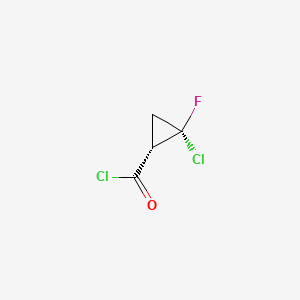
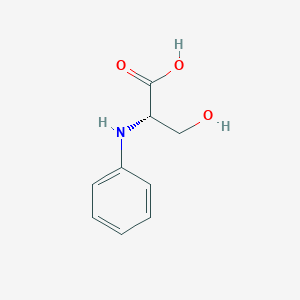
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)
